molecular formula C20H22N2 B14381404 1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 88629-28-1

1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Cat. No.: B14381404
CAS No.: 88629-28-1
M. Wt: 290.4 g/mol
InChI Key: KCXPAAUREDXZGP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves a multi-step process. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole derivative . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the synthesis process is economically viable.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

88629-28-1

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

1,3-dimethyl-6-phenyl-1,2,4,5-tetrahydroazepino[4,5-b]indole

InChI

InChI=1S/C20H22N2/c1-15-14-21(2)13-12-19-20(15)17-10-6-7-11-18(17)22(19)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3

InChI Key

KCXPAAUREDXZGP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC2=C1C3=CC=CC=C3N2C4=CC=CC=C4)C

Origin of Product

United States

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